molecular formula C15H13Cl2N3O2 B6079147 1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone

1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone

Cat. No. B6079147
M. Wt: 338.2 g/mol
InChI Key: DHXWTUYWZJZRRC-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone, also known as DHEPS, is a synthetic compound that has been widely used in scientific research due to its potential applications in various fields. This compound belongs to the class of semicarbazones and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in neurotransmitter signaling and melanin synthesis, respectively. This compound has also been shown to inhibit the activity of proteins such as DNA polymerase and reverse transcriptase, which are involved in DNA replication and viral replication, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms such as bacteria and fungi. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its purity and yield can be determined using analytical techniques. This compound is also stable under various conditions and can be stored for long periods of time. However, this compound has some limitations for use in lab experiments. It is toxic and should be handled with care, and its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone. One potential direction is the synthesis of new derivatives of this compound with improved properties such as increased potency and selectivity. Another direction is the study of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, the potential applications of this compound in catalysis and materials science warrant further investigation.

Synthesis Methods

The synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with ethanone and phenylsemicarbazide in the presence of a catalyst. The resulting compound is then purified using various techniques such as recrystallization and chromatography. The purity and yield of the final product can be determined using analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

1-(3,5-dichloro-2-hydroxyphenyl)-1-ethanone N-phenylsemicarbazone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial, antitumor, and antiviral properties. This compound has also been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from contaminated water. In addition, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.

properties

IUPAC Name

1-[(Z)-1-(3,5-dichloro-2-hydroxyphenyl)ethylideneamino]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c1-9(12-7-10(16)8-13(17)14(12)21)19-20-15(22)18-11-5-3-2-4-6-11/h2-8,21H,1H3,(H2,18,20,22)/b19-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXWTUYWZJZRRC-OCKHKDLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)NC1=CC=CC=C1)C2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)NC1=CC=CC=C1)/C2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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